molecular formula C22H20N4O2 B2502466 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one CAS No. 1170476-45-5

1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B2502466
CAS No.: 1170476-45-5
M. Wt: 372.428
InChI Key: ORTFLQHBEKVAGR-UHFFFAOYSA-N
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Description

The compound 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a dihydropyrimidinone derivative featuring a 1,2,4-oxadiazole substituent at position 5 and an allyl group at position 1. Dihydropyrimidinones are structurally related to the Biginelli reaction products, which are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticonvulsant activities .

Synthesis of such compounds typically involves cyclocondensation of aldehydes, β-keto esters, and urea derivatives, followed by functionalization via hydrazine intermediates and cyclization with carboxylic acids or nitriles . While direct synthesis data for this specific compound is unavailable, analogous routes suggest its preparation via:

Biginelli-like condensation to form the dihydropyrimidinone core.

Introduction of the allyl group via alkylation.

Cyclization with phenyl-substituted nitrile oxides to install the 1,2,4-oxadiazole ring.

Properties

IUPAC Name

4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTFLQHBEKVAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex structure that incorporates a dihydropyrimidinone core linked to an oxadiazole moiety. This unique combination is thought to contribute to its biological efficacy.

Antibacterial Activity

Research has shown that derivatives of oxadiazoles often exhibit potent antibacterial properties. In a study evaluating various synthesized compounds, derivatives containing the oxadiazole ring demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
1-Allyl...Salmonella typhiStrong2.14 ± 0.003
1-Allyl...Bacillus subtilisModerate6.28 ± 0.003

Antifungal Activity

The compound's antifungal potential has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown promising antifungal activity against various fungal pathogens.

Anticancer Activity

The anticancer properties of compounds with similar structures have been explored in various studies. For instance, Mannich bases derived from similar frameworks were reported to exhibit significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism of action is often linked to the inhibition of DNA topoisomerase and induction of apoptosis.

Cell LineCompoundCytotoxicity (µM)
HeLaMannich Base15 - 30
HepG2Mannich Base20 - 35
A549Mannich Base10 - 25

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The synthesized derivatives showed strong inhibitory activity against these enzymes, which are relevant targets for neurodegenerative diseases and urea cycle disorders respectively .

EnzymeCompoundIC50 (µM)
Acetylcholinesterase (AChE)1-Allyl...2.14 ± 0.002
Urease1-Allyl...1.21 ± 0.005

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Antibacterial Screening : A study synthesized multiple oxadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly enhanced antibacterial potency.
  • Anticancer Mechanisms : Research on Mannich bases revealed that structural variations influenced their cytotoxicity against various cancer cell lines, suggesting that substituents on the oxadiazole ring could enhance activity through improved binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Bioactivities

Compound Name / ID Core Structure Key Substituents Heterocycle Type Reported Bioactivity Source
Target Compound Dihydropyrimidin-2-one Allyl (1), Methyl (6), Phenyl (4), 3-Phenyl-1,2,4-oxadiazole (5) 1,2,4-oxadiazole Not explicitly reported N/A
6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2-thione Dihydropyrimidine-2-thione m-Tolyl (4), p-Tolyl (oxadiazole) 1,2,4-oxadiazole Unreported
4-Phenyl-6-methyl-5-(2’-substituted-phenyl-1,3,4-oxadiazolyl)-3,4-dihydropyrimidin-2(1H)-ones Dihydropyrimidin-2-one Varied aryl groups (oxadiazole) 1,3,4-oxadiazole Anticonvulsant (ED₅₀: 15–30 mg/kg)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines Thieno-pyrimidine Alkyl (1), Phenyl (3, oxadiazole) 1,3,4-oxadiazole Antimicrobial (MIC: 8–64 µg/mL)

Key Structural Differences and Implications

Core Modifications: The target compound’s dihydropyrimidin-2-one core differs from the thieno-pyrimidine scaffold in , which confers greater aromaticity and rigidity. The 2-thione analog in has enhanced hydrogen-bonding capacity compared to the target’s 2-one, which could influence solubility and intermolecular interactions .

This may improve membrane permeability. Phenyl vs. Tolyl Groups: The target’s unsubstituted phenyl rings (positions 4 and oxadiazole) contrast with the methyl-substituted tolyl groups in , which likely increase hydrophobicity and metabolic stability .

Heterocycle Variations :

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The target’s 1,2,4-oxadiazole ring is less common in medicinal chemistry than 1,3,4-oxadiazoles (e.g., ). The 1,2,4-isomer may exhibit distinct electronic properties due to altered N-O bonding, influencing receptor affinity .

Bioactivity Insights from Analogs

  • Anticonvulsant Activity: Dihydropyrimidinones with 1,3,4-oxadiazole substituents (e.g., ) showed potent activity in maximal electroshock (MES) tests, suggesting the core’s role in CNS penetration. The target’s 1,2,4-oxadiazole may alter pharmacokinetics but retain efficacy .
  • Antimicrobial Potential: Thieno-pyrimidines with 1,3,4-oxadiazoles () inhibited S. aureus and E. coli at low MIC values. The target’s phenyl-oxadiazole group could similarly disrupt microbial membranes or enzymes .

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